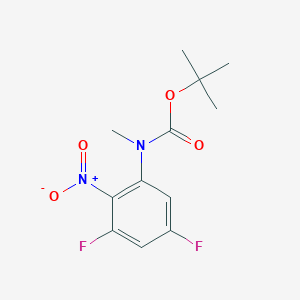

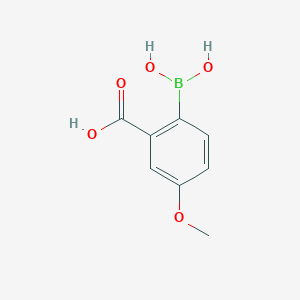

2-Borono-5-methoxybenzoic acid

Descripción general

Descripción

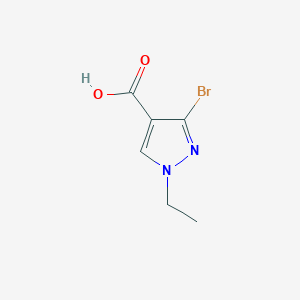

“2-Borono-5-methoxybenzoic acid” is a benzoic acid derivative . It has a linear formula of BrC6H3(OCH3)CO2H . Its molecular weight is 231.04 .

Synthesis Analysis

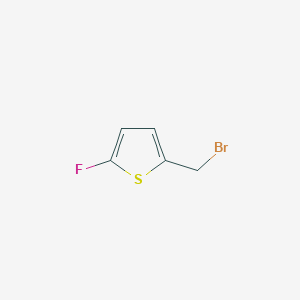

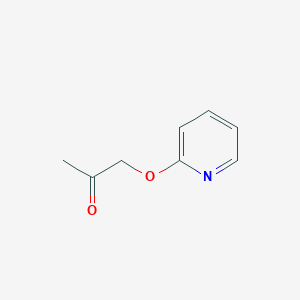

The synthesis of this compound has been reported . It is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .Molecular Structure Analysis

The molecular formula of this compound is C8H7BrO3 . The average mass is 231.043 Da and the monoisotopic mass is 229.957855 Da .Chemical Reactions Analysis

This compound is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 157-159 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Borono-5-methoxybenzoic acid and its derivatives play a crucial role in organic synthesis, serving as versatile intermediates for constructing complex molecular architectures. For example, highly regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, derived from related compounds, have been utilized to synthesize 5-unsubstituted and 5-monosubstituted 3-acyl-4-O-methyl tetronates, showcasing the compound's utility in organic synthesis (Paintner, Allmendinger, & Bauschke, 2001). This method highlights the potential of boronic acid derivatives in facilitating complex transformations with high regioselectivity.

Polymer Chemistry and Materials Science

In the realm of materials science, boron-containing compounds, including boronic acids, have been investigated for their unique properties and applications. For instance, the study of difluoroboron β-diketonate-polymer conjugates, related to boronic acid derivatives, has revealed remarkable solid-state luminescent properties. These properties are valuable for applications in multiphoton microscopy, cell biology, and tumor hypoxia imaging, demonstrating the role of boron in enhancing the photophysical attributes of polymer materials (Zhang, Evans, Campbell, & Fraser, 2009).

Environmental and Analytical Chemistry

Boronic acids have found applications in environmental and analytical chemistry due to their ability to form complexes with various substances. A novel method based on the interaction of boronic acids with excited-state intramolecular proton transfer (ESIPT) fluorescence has been developed for detecting boronic acids and other boron-containing compounds. This method is highly sensitive and selective, proving useful for monitoring synthetic reactions and detecting boron-containing compounds on a solid support, underscoring the utility of boronic acids in analytical applications (Aronoff, VanVeller, & Raines, 2013).

Safety and Hazards

The safety data sheet for 2-Borono-5-methoxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

Mecanismo De Acción

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is likely that the compound affects multiple pathways, given its potential interactions with various targets

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action . More research is needed in this area.

Result of Action

Given the lack of information about its primary targets and mode of action, the specific results of its action remain unclear .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 2-Borono-5-methoxybenzoic acid interacts with its targets and exerts its effects . .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Propiedades

IUPAC Name |

2-borono-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVDQPLVKWPORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)

![[(2S,5R)-5-aminooxan-2-yl]methanol](/img/structure/B3238061.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3238099.png)